molecular formula C20H18ClNO6S2 B4297313 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4297313
M. Wt: 467.9 g/mol
InChI Key: ZTSAVCSSYUWTKM-UHFFFAOYSA-N
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Description

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a variety of functional groups, including chloro, hydroxy, methoxy, sulfonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound. For example, the sulfonyl group can interact with amino acid residues in enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of both sulfonyl and hydroxy groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-chloro-N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6S2/c1-13-11-15(22-30(26,27)18-7-3-14(21)4-8-18)12-19(20(13)23)29(24,25)17-9-5-16(28-2)6-10-17/h3-12,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSAVCSSYUWTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE

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